1-(2,4-Difluorophenyl)piperidine
Overview
Description
1-(2,4-Difluorophenyl)piperidine is a chemical compound with the molecular formula C11H13F2N. It features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms, substituted with a 2,4-difluorophenyl group.
Mechanism of Action
Target of Action
1-(2,4-Difluorophenyl)piperidine (DFPP) is a derivative of piperidine . Piperidine derivatives are known to have a wide range of biological activities and are utilized in various therapeutic applications such as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . .
Mode of Action
Piperidine derivatives, in general, are known to interact with their targets in a variety of ways, depending on the specific therapeutic application .
Biochemical Pathways
Piperidine derivatives are known to affect a variety of biochemical pathways, depending on their specific therapeutic application .
Result of Action
Piperidine derivatives are known to have a wide range of effects, depending on their specific therapeutic application .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the piperidine derivative and the biomolecules it interacts with .
Cellular Effects
Piperidine derivatives have been found to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)piperidine typically involves the reaction of piperidine with 2,4-difluorobenzene under specific conditions. One common method includes the use of piperidine-4-carboxylic acid and ethyl carbonochloridate, yielding (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride with a reasonable yield of 62.4%. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like methanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process might include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluorophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluorinated aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions often involve bases like potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-(2,4-Difluorophenyl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems and can act as a ligand in receptor binding studies.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)piperidine: Similar structure but with chlorine atoms instead of fluorine.
1-(2,4-Dimethylphenyl)piperidine: Features methyl groups instead of fluorine.
1-(2,4-Difluorophenyl)piperazine: Contains a piperazine ring instead of piperidine
Uniqueness: 1-(2,4-Difluorophenyl)piperidine is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. Fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
1-(2,4-difluorophenyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c12-9-4-5-11(10(13)8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAKQIMUXDHLRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627199 | |
Record name | 1-(2,4-Difluorophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345471-75-1 | |
Record name | Piperidine, 1-(2,4-difluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,4-Difluorophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.